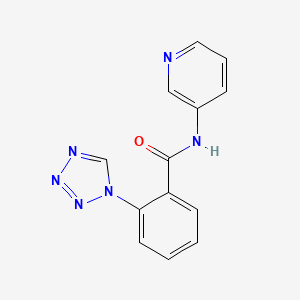

N-(pyridin-3-yl)-2-(1H-tetrazol-1-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-pyridin-3-yl-2-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N6O/c20-13(16-10-4-3-7-14-8-10)11-5-1-2-6-12(11)19-9-15-17-18-19/h1-9H,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWFZYVAENNAEET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CN=CC=C2)N3C=NN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Pyridin 3 Yl 2 1h Tetrazol 1 Yl Benzamide

Retrosynthetic Analysis of N-(pyridin-3-yl)-2-(1H-tetrazol-1-yl)benzamide

A retrosynthetic analysis of the target compound, this compound, logically disconnects the molecule at the amide linkage. This primary disconnection reveals two key synthons: 2-(1H-tetrazol-1-yl)benzoic acid and 3-aminopyridine (B143674). This approach simplifies the synthetic challenge into the preparation of these two precursor molecules and their subsequent coupling.

The synthesis of the 2-(1H-tetrazol-1-yl)benzoic acid precursor involves the formation of the tetrazole ring appended to a benzoic acid moiety. The 3-aminopyridine synthon is a commercially available reagent, but its synthesis from readily available starting materials is also well-established. The final strategic consideration is the selection of an appropriate amide bond formation methodology that is compatible with the functional groups present in both precursors.

Development of Synthetic Pathways for the Core Structure

The convergent synthesis of this compound relies on the efficient and independent preparation of its constituent parts: 2-(1H-tetrazol-1-yl)benzoic acid and 3-aminopyridine.

Approaches to the 2-(1H-Tetrazol-1-yl)benzoic Acid Precursor

A common and effective method for the synthesis of 1-substituted-1H-tetrazoles involves the reaction of a primary amine with sodium azide (B81097) and an orthoformate, typically in the presence of an acid catalyst. In the case of 2-(1H-tetrazol-1-yl)benzoic acid, the starting material is 2-aminobenzoic acid (anthranilic acid).

The reaction proceeds by treating 2-aminobenzoic acid with sodium azide and triethyl orthoformate in glacial acetic acid. The mixture is heated to facilitate the cyclization reaction, which forms the tetrazole ring. This one-pot procedure provides a direct route to the desired precursor.

Table 1: Synthesis of 2-(1H-Tetrazol-1-yl)benzoic Acid

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Product |

|---|

Synthesis of the N-(pyridin-3-yl)amine Synthon

The N-(pyridin-3-yl)amine synthon, more commonly known as 3-aminopyridine, is a readily available commercial reagent. However, for a comprehensive understanding of the synthetic process, it is pertinent to mention its preparation. A well-established method for the synthesis of 3-aminopyridine is the Hofmann rearrangement of nicotinamide (B372718). This reaction involves treating nicotinamide with bromine in a basic solution, such as sodium hydroxide, to induce a rearrangement that results in the formation of 3-aminopyridine with the loss of a carbonyl group.

Amide Bond Formation Strategies

The crucial step in the synthesis of this compound is the formation of the amide bond between 2-(1H-tetrazol-1-yl)benzoic acid and 3-aminopyridine. A variety of coupling reagents can be employed for this transformation, each with its own advantages in terms of efficiency, reaction conditions, and minimization of side reactions.

Commonly used coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and improve efficiency.

More modern and highly effective coupling reagents include uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These reagents are known for their high coupling efficiency, rapid reaction times, and low rates of epimerization, making them particularly suitable for the coupling of heteroaromatic substrates which can sometimes be challenging.

The general procedure involves dissolving the carboxylic acid precursor in a suitable aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM), followed by the addition of the coupling reagent, an organic base (e.g., triethylamine (B128534) or diisopropylethylamine), and finally the amine component.

Optimization of Reaction Conditions and Process Parameters

The efficiency of the synthesis of this compound can be significantly influenced by the reaction conditions. Key parameters that can be optimized include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents.

For the amide coupling step, the choice of solvent can impact the solubility of the reactants and the reaction rate. Aprotic polar solvents like DMF are often effective. The reaction temperature is typically kept at room temperature to minimize side reactions, though gentle heating may be required in some cases to drive the reaction to completion. The reaction time is monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of maximum conversion.

Catalytic Systems in Synthesis

While the amide bond formation is often mediated by stoichiometric coupling reagents, catalytic methods for direct amidation are an area of ongoing research aimed at improving the atom economy and environmental footprint of the synthesis. Lewis acids such as titanium(IV) and zirconium(IV) compounds have been shown to catalyze the direct condensation of carboxylic acids and amines at elevated temperatures. Boronic acid derivatives have also been explored as catalysts for this transformation. These catalytic systems activate the carboxylic acid in situ, allowing for direct reaction with the amine and eliminating the need for pre-activation or coupling reagents. However, the application of these catalytic methods to complex heteroaromatic substrates like those involved in the synthesis of this compound may require specific catalyst development and optimization of reaction conditions to achieve high yields and avoid side reactions.

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent | Full Name | Additive (if common) |

|---|---|---|

| DCC | Dicyclohexylcarbodiimide | HOBt |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | HOBt |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | - |

Solvent Effects and Reaction Selectivity

The choice of solvent is critical in the amide coupling reaction to form this compound, as it influences reaction rates, yields, and the solubility of reagents and catalysts. The nucleophilicity of 3-aminopyridine is relatively low due to the electron-withdrawing nature of the pyridine (B92270) ring, making the selection of an appropriate solvent essential for facilitating the reaction.

Polar aprotic solvents are generally preferred for this type of amide bond formation. Solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN) are effective at solvating the charged intermediates and coupling reagents without interfering with the reaction through hydrogen bonding. In some cases, chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE) may be used, often in combination with a base to neutralize the acid generated during the reaction. The use of protic solvents is typically avoided as they can solvate the amine nucleophile, reducing its reactivity. For certain amination processes involving heterocyclic compounds, DMSO has been identified as an optimal solvent for maximizing reaction efficiency. nih.gov

| Solvent | Type | Typical Role in Amide Synthesis | Expected Impact on this compound Synthesis |

| Dimethylformamide (DMF) | Polar Aprotic | Excellent solubilizing properties for reactants and coupling agents. Facilitates SN2 reactions. | High likelihood of good yields by promoting the nucleophilic attack of the amine. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High boiling point allows for elevated reaction temperatures. Good solvent for challenging couplings. | Potentially optimal for overcoming the low reactivity of 3-aminopyridine. nih.gov |

| Acetonitrile (MeCN) | Polar Aprotic | Lower boiling point, easier to remove post-reaction. | A viable option, though may be less effective than DMF or DMSO for difficult couplings. |

| Dichloromethane (DCM) | Nonpolar | Good solvent for initial stages of reaction, particularly when forming an acid chloride. | Often used, but may require a co-solvent or stronger base to drive the reaction to completion. |

| Tetrahydrofuran (THF) | Polar Aprotic | Common solvent for a wide range of organic reactions. | Suitable, but its lower polarity might result in slower reaction rates compared to DMF. |

Yield Enhancement and Purity Considerations

Given the challenges associated with coupling an electron-deficient amine, strategies to enhance the reaction yield are paramount. The most common approach is the activation of the carboxylic acid moiety of 2-(1H-tetrazol-1-yl)benzoic acid. This is achieved using a variety of coupling reagents.

Yield Enhancement Strategies:

Coupling Reagents: Standard reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) are frequently used. For more challenging couplings, stronger activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU are employed. These reagents convert the carboxylic acid into a highly reactive activated ester in situ, which is more susceptible to nucleophilic attack by the amine.

Acid Chloride Formation: An alternative method involves converting the carboxylic acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. reddit.com This highly electrophilic intermediate readily reacts with 3-aminopyridine, often in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct. However, this method can be harsh and may not be compatible with sensitive functional groups. reddit.com

Specialized Protocols: For particularly difficult amide couplings involving hindered substrates or poor nucleophiles, specialized reagents such as BTFFH (N,N,N',N'-Bis(tetramethylene)formamidinium hexafluorophosphate) have been developed and shown to provide significantly improved yields where standard methods fail. rsc.org

Purity Considerations: The primary impurities in the synthesis of this compound typically arise from unreacted starting materials, the coupling agent, and its byproducts (e.g., N-acylurea from carbodiimide (B86325) reagents). researchgate.net Purification is most commonly achieved through:

Aqueous Workup: An initial acid-base extraction can remove unreacted acidic or basic starting materials and some water-soluble byproducts.

Chromatography: Flash column chromatography on silica (B1680970) gel is the most effective method for separating the desired product from closely related impurities.

Recrystallization: If the product is a stable solid, recrystallization from a suitable solvent system can provide a high degree of purity.

Derivatization Strategies for this compound Analogs

Derivatization of the parent molecule is a key strategy in medicinal chemistry to optimize its pharmacological properties. Modifications can be systematically introduced at the pyridine ring, the benzamide (B126) moiety, or the tetrazole ring.

Altering the substituents on the pyridine ring can profoundly impact the electronic properties, lipophilicity, and steric profile of the entire molecule. nih.gov The position of substitution dictates the nature of the electronic effect on the pyridine nitrogen and the amide bond.

Electronic Effects: Introducing electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups increases the electron density of the ring, which can enhance the nucleophilicity of the pyridine nitrogen and potentially influence its ability to form hydrogen bonds. Conversely, electron-withdrawing groups (EWGs) like chloro (-Cl), cyano (-CN), or nitro (-NO₂) decrease the ring's electron density. nih.gov These changes can affect the pKa of the pyridine nitrogen and its interaction with biological targets. researchgate.net

Steric and Lipophilic Effects: The introduction of bulky substituents can impose conformational restrictions on the molecule. Functional groups like halogens (e.g., bromine) can introduce new interaction points, such as halogen bonding, which can enhance binding affinity to target proteins. mdpi.com

| Substituent (at 4-position) | Electronic Effect | Consequence for Molecular Properties | Reference |

| -H | Neutral | Baseline electronic profile. | nih.gov |

| -OH | Electron-Donating | Increases electron density on the ring; acts as H-bond donor/acceptor. | nih.gov |

| -Cl | Electron-Withdrawing (Inductive) / Donating (Resonance) | Decreases ring electron density overall; increases lipophilicity. | nih.gov |

| -NO₂ | Electron-Withdrawing | Strongly decreases ring electron density; acts as H-bond acceptor. | nih.gov |

| -OCH₃ | Electron-Donating | Increases ring electron density; can influence conformation and solubility. | researchgate.net |

The benzamide core serves as a rigid scaffold connecting the pyridine and tetrazole rings. rsc.org Modifications to this unit can alter the spatial orientation of the flanking heterocycles.

Aromatic Substitution: Introducing substituents onto the phenyl ring of the benzamide can modify the molecule's electronic properties and conformation. For example, placing a substituent ortho to the amide linkage can induce a twist in the molecule, changing the relative orientation of the pyridine ring.

Linker Homologation/Constraint: While not a direct modification of the benzamide itself, inserting a methylene (B1212753) group (e.g., creating a phenylacetamide) or replacing the phenyl ring with other cyclic systems can alter the distance and flexibility between the key recognition elements.

Amide Bond Isosteres: In advanced drug design, the amide bond itself can be replaced with bioisosteres to improve metabolic stability or alter hydrogen bonding patterns. However, modifications typically focus on substitutions on the aromatic ring to fine-tune activity.

The tetrazole ring is often employed as a bioisosteric replacement for a carboxylic acid group, sharing similar acidity and planar geometry but offering greater metabolic stability. mdpi.comresearchgate.net

Isomerism: The synthesis of 2-(1H-tetrazol-1-yl)benzoic acid leads to the tetrazole being attached at the N1 position. Alternative synthetic routes could potentially yield the N2-linked isomer, 2-(2H-tetrazol-2-yl)benzoic acid. The two isomers have different spatial arrangements and electronic distributions, which would significantly impact biological activity.

Substitution at C5: The most common modification is the introduction of substituents at the C5 position of the tetrazole ring. This transforms the tetrazole from a protonated, acidic heterocycle into a substituted, neutral system. This change drastically alters the physicochemical properties, removing the acidic character and increasing lipophilicity.

N-Alkylation: Alkylation of the remaining N-H proton of the tetrazole ring (at the N1 or N2 position, depending on the tautomer) is another derivatization strategy. This removes the acidic proton and can be used to explore specific binding pockets or improve cell permeability. acs.org

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of efficient, safe, and environmentally benign methodologies.

Green Synthesis of Tetrazoles: Traditional tetrazole syntheses often involve azides, which can be hazardous. Greener approaches focus on minimizing risk and waste. jchr.org This includes water-mediated syntheses and multicomponent reactions (MCRs), which combine several starting materials in a single step, enhancing atom economy and reducing purification steps. benthamdirect.combenthamdirect.comeurekaselect.com Catalytic systems, including copper complexes, have been developed to facilitate the [3+2] cycloaddition of nitriles and an azide source under milder and safer conditions. jchr.org

Advanced Amide Bond Formation: To circumvent the issues with traditional coupling reagents, novel methods are being explored. Umpolung Amide Synthesis (UmAS) represents a paradigm shift, reacting α-fluoronitroalkanes with N-aryl hydroxylamines to form N-aryl amides without the risk of epimerization common in conventional methods. nih.gov

Flow Chemistry and Microwave Synthesis: Conducting the synthesis in a continuous flow reactor can improve safety, control over reaction parameters (temperature, pressure), and scalability. Microwave-assisted synthesis can dramatically reduce reaction times and improve yields for both the tetrazole formation and the amide coupling steps by efficiently heating the reaction mixture. researchgate.net

Catalytic Approaches: The use of catalysts, such as borane-pyridine complexes, for direct amidation of carboxylic acids and amines offers a more atom-economical alternative to stoichiometric coupling reagents. mdpi.com Iron-mediated reactions in water have also been developed for the synthesis of N-aryl amides from nitroarenes, representing a green and cost-effective method. rsc.orgresearchgate.net

Microwave-Assisted Synthesis Applications

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govbohrium.com The mechanism involves the direct coupling of microwave energy with polar molecules in the reaction mixture, resulting in rapid and uniform heating. nih.gov

Flow Chemistry Methodologies

Continuous flow chemistry represents a paradigm shift from traditional batch processing to automated, continuous production. This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to improved safety, scalability, and product consistency. researchgate.netnih.gov Flow reactors, particularly microreactors, provide high surface-area-to-volume ratios, enabling efficient heat transfer and precise control of residence times. researchgate.net

The application of flow chemistry is well-documented for the synthesis of various heterocyclic compounds and for performing multi-step reaction sequences. researchgate.netresearchgate.net Conceptually, a multi-step flow synthesis could be designed for this compound. This could involve, for instance, the in-line formation of an activated carboxylic acid derivative of 2-(1H-tetrazol-1-yl)benzoic acid, followed by its immediate reaction with 3-aminopyridine in a subsequent reactor coil. Such a process could enhance safety and allow for rapid production. Nevertheless, a thorough search of the existing literature, including patents, found no published examples or specific methodologies applying flow chemistry to the synthesis of this target compound.

Sustainable Synthesis Approaches

The principles of green and sustainable chemistry focus on designing chemical processes that minimize environmental impact, reduce waste, and utilize renewable resources. Key strategies include the use of greener solvents, reusable catalysts, and energy-efficient processes, while maximizing atom economy. bohrium.comnih.govsciepub.comsciepub.com

In the context of synthesizing this compound, sustainable approaches could involve several modifications to traditional methods. For the crucial amide-forming step, green alternatives to hazardous solvents like DMF or NMP, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), could be employed. bohrium.comrsc.org Furthermore, the use of catalytic methods for direct amidation, which avoid stoichiometric activating agents, represents a significant green improvement. sciepub.comsciepub.com For example, boric acid has been used as a catalyst for the direct condensation of carboxylic acids and amines, generating only water as a byproduct. sciepub.comsciepub.com Enzymatic methods using lipases in green solvents also offer a highly sustainable route to amide bond formation. nih.gov

However, while these principles and methods are broadly applicable to amide synthesis, no specific research has been published detailing a dedicated sustainable synthesis of this compound. The development of such a process would require experimental investigation to optimize conditions using green solvents and catalytic systems for the coupling of 2-(1H-tetrazol-1-yl)benzoic acid and 3-aminopyridine.

Computational and Theoretical Investigations of N Pyridin 3 Yl 2 1h Tetrazol 1 Yl Benzamide

Quantum Chemical Calculations for Molecular Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. These methods provide a detailed picture of electron distribution, which in turn governs the molecule's reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a standard tool for the computational study of molecular systems. nih.govjksus.org By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various electronic properties that are crucial for predicting chemical behavior. For N-(pyridin-3-yl)-2-(1H-tetrazol-1-yl)benzamide, DFT calculations would typically be performed using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost. nih.govsuperfri.org

Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability, while a small gap indicates that the molecule is more readily polarizable and reactive. nih.govresearchgate.net The distribution of HOMO and LUMO densities reveals the regions of the molecule most likely to act as electron donors and acceptors, respectively.

Hypothetical DFT-Calculated Electronic Properties

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 D |

| Ionization Potential | 7.1 eV |

| Electron Affinity | 1.2 eV |

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can aid in the interpretation of experimental data. researchgate.net Theoretical predictions of infrared (IR) and nuclear magnetic resonance (NMR) spectra for this compound can be obtained from the optimized molecular geometry derived from DFT calculations.

The vibrational frequencies in the IR spectrum can be calculated and compared with experimental FT-IR data to confirm the presence of specific functional groups. nih.govresearchgate.net For instance, the characteristic stretching frequencies for the C=O of the amide, the N-H of the amide, and the C=N and N=N bonds within the pyridine (B92270) and tetrazole rings can be predicted. researchgate.net

Similarly, ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov These theoretical shifts provide valuable assistance in assigning the signals in experimentally obtained NMR spectra, thus confirming the molecular structure. researchgate.netresearchgate.net The accuracy of these predictions allows for a detailed structural elucidation of the compound. researchgate.net

Hypothetical Predicted Spectroscopic Data

| Spectrum Type | Predicted Parameter | Value |

|---|---|---|

| FT-IR | C=O Stretch | 1685 cm⁻¹ |

| FT-IR | N-H Stretch | 3350 cm⁻¹ |

| FT-IR | C=N Stretch (Pyridine) | 1590 cm⁻¹ |

| ¹H NMR | Amide N-H Proton | ~10.5 ppm |

| ¹³C NMR | Amide C=O Carbon | ~165 ppm |

The biological activity of a molecule is often intrinsically linked to its three-dimensional conformation. Conformational analysis of this compound is crucial for understanding its flexibility and the accessible shapes it can adopt. The molecule possesses several rotatable bonds, primarily the C-N amide bond and the bonds connecting the aromatic rings to the central benzamide (B126) core.

DFT calculations can be used to explore the potential energy surface (PES) by systematically rotating these bonds and calculating the energy of the resulting conformers. nih.gov This allows for the identification of low-energy, stable conformations and the energy barriers between them. nih.govexlibrisgroup.com The relative energies of different conformers can reveal the most probable shapes of the molecule under physiological conditions. nih.gov The planarity between the pyridine and tetrazole rings is also a point of interest, as co-planar arrangements can influence electronic conjugation and intermolecular interactions. nih.gov The study of polymorphic forms of similar compounds has shown that subtle changes in conformation can lead to different crystal packing and intermolecular interactions. nih.govmdpi.com

Molecular Modeling and Simulation Approaches

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and simulation techniques offer insights into its dynamic behavior and interactions with its environment.

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. rsc.org By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of the molecule over time, providing a detailed view of its conformational dynamics. nih.govrsc.org

For this compound, an MD simulation would typically be performed in a simulated aqueous environment to mimic physiological conditions. The simulation would reveal how the molecule samples different conformations, the flexibility of its various parts, and the role of solvent in stabilizing certain shapes. nih.gov The results of an MD simulation can be used to generate a more comprehensive understanding of the conformational landscape than is possible with static calculations alone. nih.govresearchgate.net

Given the prevalence of pyridine, tetrazole, and benzamide moieties in medicinal chemistry, it is plausible that this compound could interact with biological macromolecules such as proteins. nih.govnih.govnih.gov Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.comjocpr.com

In a docking study, the 3D structure of this compound would be placed into the binding site of a target protein, and various algorithms would be used to find the best fit, scored by binding energy. researchgate.netuomisan.edu.iq Potential protein targets could be selected based on the known activities of similar compounds. For instance, benzamide derivatives have been investigated as inhibitors of various enzymes. nih.gov The docking results can predict the binding mode, identify key intermolecular interactions (such as hydrogen bonds and pi-stacking), and estimate the binding affinity. nih.gov This information is invaluable for hypothesis-driven drug design and for prioritizing compounds for experimental screening. nih.govjocpr.com

Hypothetical Ligand-Protein Docking Results

| Hypothetical Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Protein Kinase A | -8.5 | Val123, Leu173, Lys72 |

| Cyclooxygenase-2 (COX-2) | -7.9 | Arg120, Tyr355, Ser530 |

| Glucokinase | -9.1 | Met210, Tyr215, Arg63 |

Binding Mode Prediction and Interaction Analysis

The structural features of this compound suggest several potential interactions. The tetrazole ring, a bioisostere for a carboxylic acid, is a potent metal chelator and can form hydrogen bonds. nih.gov Specifically, the sp² hybridized nitrogen atoms of the tetrazole ring are capable of acting as hydrogen bond acceptors. nih.gov The amide linker is also a critical interaction point, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group serving as a hydrogen bond donor. Furthermore, the pyridine ring, an important pharmacophore in many drugs, can engage in various interactions, including hydrogen bonding via its nitrogen atom and π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The benzamide portion provides a rigid scaffold and can participate in hydrophobic and aromatic interactions.

Analysis of docked complexes would typically involve identifying specific amino acid residues that interact with the ligand. For instance, polar residues such as serine, threonine, or asparagine could form hydrogen bonds with the tetrazole or amide moieties. Aromatic residues would be key for stacking interactions with the phenyl and pyridine rings. Such detailed interaction analysis is crucial for understanding the basis of molecular recognition and for guiding further structural modifications to enhance binding affinity and selectivity.

Table 1: Predicted Interaction Profile for this compound

| Molecular Moiety | Potential Interaction Type | Potential Interacting Amino Acid Residues |

|---|---|---|

| Pyridine Ring | Hydrogen Bond Acceptor, π-π Stacking | Asn, Gln, Ser, Phe, Tyr, Trp |

| Benzamide (Amide Linker) | Hydrogen Bond Donor (N-H), Hydrogen Bond Acceptor (C=O) | Asp, Glu, Main Chain C=O or N-H |

| Benzamide (Phenyl Ring) | Hydrophobic, π-π Stacking | Leu, Val, Ile, Phe, Tyr |

| Tetrazole Ring | Hydrogen Bond Acceptor, Metal Chelation | Lys, Arg, His, Metallic ions (e.g., Zn²⁺) |

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Descriptor Calculation and Feature Selection

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov The first step in this process is to calculate a wide array of molecular descriptors that numerically represent the physicochemical properties of the molecule. For this compound and its analogues, these descriptors would fall into several categories:

1D Descriptors: Molecular weight, atom counts, rotatable bonds.

2D Descriptors: Topological indices (e.g., connectivity indices), constitutional descriptors, and molecular connectivity indices that describe the atom-bond connectivity.

3D Descriptors: Geometrical properties such as molecular surface area, volume, and shape indices (e.g., WHIM parameters). nih.gov

Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA), hydrogen bond donors/acceptors, and molar refractivity.

Once a large pool of descriptors is calculated for a series of related compounds, feature selection becomes critical. This process identifies the most relevant descriptors that correlate with the biological activity, while removing redundant or irrelevant ones. Methods like multiple linear regression (MLR) are often used to build the QSAR model. nih.gov The goal is to create a robust and predictive model that is not only statistically significant but also generalizable to new, untested compounds. nih.gov

Development of Predictive Models for Biological Interactions

With the selected descriptors, a predictive QSAR model can be developed. Such a model for a series of compounds including this compound could take the form of a linear equation where biological activity is a function of the selected descriptors. The statistical quality of the model is assessed using parameters like the correlation coefficient (R²), cross-validated R² (Q²), and the root mean square deviation. nih.gov

These models serve to predict the activity of novel, unsynthesized analogues, thereby prioritizing synthetic efforts. For example, a QSAR model might reveal that higher lipophilicity and a specific spatial arrangement of hydrogen bond acceptors are beneficial for activity against a particular target. This insight allows medicinal chemists to rationally design new molecules with potentially improved potency.

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound, a pharmacophore model could be generated based on its structure and known active analogues. nih.gov The key pharmacophoric features would likely include:

A Hydrogen Bond Acceptor (from the pyridine nitrogen).

A Hydrogen Bond Acceptor (from the tetrazole ring nitrogens).

A Hydrogen Bond Donor (from the amide N-H).

An Aromatic Ring feature (from the pyridine or phenyl ring).

A Hydrophobic feature.

This 3D arrangement of features serves as a template for designing new ligands. nih.gov Novel molecules can be designed to match this pharmacophore, ensuring they possess the necessary chemical properties for interaction with the biological target. This approach is instrumental in scaffold hopping, where the core chemical structure is replaced with a different one while retaining the crucial pharmacophoric features.

Table 2: Potential Pharmacophoric Features of this compound

| Feature | Corresponding Chemical Group | Role in Binding |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Pyridine Nitrogen, Tetrazole Nitrogens, Carbonyl Oxygen | Forms directed H-bonds with donor groups on the receptor. |

| Hydrogen Bond Donor (HBD) | Amide N-H | Forms directed H-bonds with acceptor groups on the receptor. |

| Aromatic Ring (AR) | Phenyl Ring, Pyridine Ring | Participates in π-π stacking or hydrophobic interactions. |

| Hydrophobic Center (HY) | Phenyl Ring | Occupies hydrophobic pockets in the binding site. |

In Silico Screening and Virtual Library Design

Identification of Potential Molecular Targets

In silico screening techniques can be used to identify potential biological targets for this compound. One common approach is reverse docking, where the compound is docked against a large library of protein structures to find which ones it binds to with high affinity. Another method is pharmacophore-based screening, where the pharmacophore model derived from the compound is used to search databases for proteins that have binding sites complementary to the model. nih.gov

Given its structural motifs, this compound could potentially target several classes of proteins. The nicotinamide (B372718) (pyridin-3-yl-carboxamide) substructure is present in inhibitors of enzymes like nicotinamide N-methyltransferase (NNMT) and nicotinamide phosphoribosyltransferase (NAMPT), which are targets in cancer and metabolic diseases. nih.govnih.gov The tetrazole moiety is a common feature in antagonists of G protein-coupled receptors (GPCRs), such as angiotensin II receptor blockers. researchgate.net A study on structurally similar N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives identified them as potent agonists for GPR35, a target for pain and inflammatory diseases. nih.gov Therefore, kinases, transferases, and GPCRs represent plausible target families for this compound. Virtual screening campaigns against libraries of these proteins could pinpoint specific high-affinity targets for further experimental validation.

Table 3: Potential Molecular Target Classes for this compound

| Structural Moiety | Associated Target Class | Potential Therapeutic Area |

|---|---|---|

| Nicotinamide (Pyridine-3-carboxamide) | Enzymes (e.g., NAMPT, NNMT) nih.govnih.gov | Oncology, Metabolic Disorders |

| Tetrazole | G Protein-Coupled Receptors (GPCRs) researchgate.netnih.gov | Cardiovascular, Inflammation, Pain |

| Benzamide | Kinases, Various Enzymes | Oncology, Inflammation |

Design of Novel Analogs based on Computational Predictions

The design of novel analogs of a parent compound, such as this compound, is a critical step in modern drug discovery and materials science. This process is significantly enhanced by the use of computational and theoretical methods, which allow for the rational design of new molecules with potentially improved properties. These methods can predict how structural modifications to the parent compound might affect its biological activity, physicochemical properties, and pharmacokinetic profile.

Computational approaches provide valuable insights into the structure-activity relationships (SAR) of a compound series. By understanding which parts of the molecule are essential for its activity and which can be modified, researchers can design new analogs with a higher probability of success. This in silico approach is both time-efficient and cost-effective compared to traditional synthetic and screening methods.

A key aspect of analog design is the use of molecular docking. This technique predicts the preferred orientation of a molecule when bound to a target protein, as well as the strength of the interaction. For instance, in the development of anticonvulsant agents, molecular docking was used to investigate the interactions of novel compounds with GABAA receptors, providing a molecular-level understanding of their mechanism of action. mdpi.com Similarly, for potential antibiotics, molecular docking helps in screening large libraries of compounds to identify those with strong binding affinities to bacterial target proteins. ajchem-a.com

Another important consideration in analog design is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico tools are employed to evaluate the drug-likeness and safety profiles of potential new compounds. jneonatalsurg.com For example, the Lipinski rule of five is a widely used guideline to assess the oral bioavailability of a compound. mdpi.com By predicting these properties early in the design phase, researchers can prioritize the synthesis of analogs that are more likely to have favorable pharmacokinetic profiles.

The general strategy for designing novel analogs based on computational predictions often involves the following steps:

Identification of a lead compound: In this case, this compound would serve as the lead.

Computational analysis of the lead compound: This includes determining its likely binding mode to its biological target through molecular docking and evaluating its physicochemical properties.

In silico modification of the lead structure: Based on the computational analysis, specific modifications are made to the lead structure. This could involve substituting functional groups, altering the core scaffold, or introducing new ring systems. For example, the tetrazole moiety is often used as a bioisostere for a carboxylic acid group to improve metabolic stability and pharmacokinetic characteristics. ajchem-a.com

Computational evaluation of the designed analogs: The newly designed analogs are then subjected to the same computational analyses as the lead compound, including molecular docking and ADMET prediction.

Prioritization for synthesis: Analogs that show improved predicted activity and favorable ADMET properties are prioritized for chemical synthesis and subsequent experimental testing.

An illustrative example of this process can be seen in the design of new anticonvulsant compounds, where a lead compound was modified by replacing an oxygen atom with an amide structure to enhance hydrogen bonding capabilities, a key factor in improving biological activity. mdpi.com

The following tables provide examples of the types of data that are generated and analyzed during the computational design of novel analogs.

Table 1: Illustrative Molecular Docking Scores and Predicted Binding Affinities of Designed Analogs

| Compound ID | Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues |

| Analog-1 | GABAA Receptor | -8.5 | 50 | Tyr97, Phe99, Thr128 |

| Analog-2 | GABAA Receptor | -9.2 | 25 | Tyr97, Phe99, Arg131 |

| Analog-3 | GABAA Receptor | -7.8 | 120 | Phe99, Thr128 |

| Analog-4 | TRPV1 | -10.1 | 10 | Met547, Thr550, Arg557 |

| Analog-5 | TRPV1 | -9.5 | 20 | Met547, Thr550, Leu553 |

Table 2: Predicted Physicochemical and Pharmacokinetic Properties of Designed Analogs

| Compound ID | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | Predicted Oral Bioavailability (%) |

| Analog-1 | 350.4 | 2.8 | 1 | 5 | 85 |

| Analog-2 | 364.4 | 3.1 | 1 | 5 | 80 |

| Analog-3 | 336.3 | 2.5 | 2 | 5 | 90 |

| Analog-4 | 388.5 | 3.5 | 1 | 4 | 75 |

| Analog-5 | 402.5 | 3.8 | 1 | 4 | 70 |

Through this iterative cycle of computational design, evaluation, and experimental validation, novel analogs of this compound with enhanced therapeutic potential can be systematically developed.

Investigation of Biological Interactions and Molecular Mechanisms of N Pyridin 3 Yl 2 1h Tetrazol 1 Yl Benzamide

In Vitro Methodologies for Exploring Molecular Interactions

Enzyme Inhibition Assays and Kinetic Analysis (Preclinical Focus)

There is no available data from enzyme inhibition assays or kinetic analyses for N-(pyridin-3-yl)-2-(1H-tetrazol-1-yl)benzamide. Such studies would be necessary to determine if this compound acts as an inhibitor of any specific enzymes and to characterize the nature of its inhibitory action (e.g., competitive, non-competitive, or uncompetitive).

Receptor Binding Studies and Ligand Affinity Determination

Information from receptor binding studies for this compound is not present in the available literature. These studies would be crucial for identifying potential receptor targets and quantifying the affinity (e.g., Ki or Kd values) of the compound for these receptors.

Protein-Ligand Interaction Mapping Techniques (e.g., SPR, ITC)

There are no published results from protein-ligand interaction mapping techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for this compound. These methods would provide detailed insights into the binding kinetics and thermodynamics of the compound's interaction with specific protein targets.

Cellular-Level Mechanistic Investigations (Preclinical Focus)

Modulation of Specific Cellular Pathways and Signaling Cascades

Data on the effects of this compound on specific cellular pathways or signaling cascades have not been reported. Investigating its impact on pathways commonly associated with the structural motifs present in the molecule would be a key area for future research.

Effects on Cellular Processes in Controlled In Vitro Systems

There is no available information regarding the effects of this compound on cellular processes in controlled in vitro systems. Such studies would be essential to understand its potential functional consequences at a cellular level, such as effects on cell proliferation, apoptosis, or differentiation.

Target Engagement Studies within Cellular Contexts

No specific studies detailing the target engagement of this compound within a cellular context have been identified in the public scientific literature.

High-Throughput Screening (HTS) Approaches for Biological Profiling

Information regarding the use of this compound in high-throughput screening campaigns is not available. While related benzamide (B126) structures have been identified through HTS, these results cannot be directly attributed to the specified compound. nih.gov

Assay Development and Miniaturization

There is no published information on the development and miniaturization of specific assays for the biological profiling of this compound.

Screening Library Design Incorporating this compound Analogs

No literature is available that describes the design of screening libraries incorporating analogs of this compound.

Data Analysis and Hit Prioritization

Specific methods for data analysis and hit prioritization resulting from any screening of this compound have not been published.

Phenotypic Screening Strategies (Preclinical Focus)

There are no documented preclinical phenotypic screening strategies that have utilized this compound.

Exploration of Compound Effects on Cellular Phenotypes in Model Systems

Research exploring the effects of this compound on cellular phenotypes in any model systems has not been found in the available scientific literature.

Identification of Novel Biological Avenues for Investigation

The exploration of this compound's therapeutic potential is still in its nascent stages. However, by examining the bioactivities of compounds with similar structural motifs, it is possible to identify promising new directions for research. The presence of the pyridine (B92270), tetrazole, and benzamide groups suggests potential applications in oncology, infectious diseases, and inflammatory conditions.

Antimicrobial Activity:

The pyridine and benzamide moieties are present in various compounds exhibiting antimicrobial properties. For instance, N-pyridin-3-yl-benzenesulfonamide has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. researchgate.net This suggests that this compound should be investigated for its potential as an antibacterial agent. Furthermore, the broader class of sulfonamides, which share structural similarities with the benzamide portion of the target molecule, has been effectively used for treating urinary, intestinal, and ophthalmic infections. researchgate.net

Antifungal Properties:

Compounds incorporating pyridine-linked 1,2,4-oxadiazoles, which are structurally analogous to the tetrazole-benzamide linkage, have shown notable fungicidal activities. mdpi.com Specifically, certain benzamide derivatives have exhibited potent inhibition of fungal pathogens like Botrytis cinereal. mdpi.com Given these findings, a thorough investigation into the antifungal capabilities of this compound against a panel of clinically relevant fungi is warranted.

Enzyme Inhibition:

Cyclin-Dependent Kinase (CDK) Inhibition: Derivatives of N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide have been identified as potent inhibitors of Cyclin-Dependent Kinase 7 (CDK7). nih.gov One such derivative, compound B2, displayed an IC50 value of 4 nM against CDK7 and showed efficacy in models of autosomal dominant polycystic kidney disease (ADPKD). nih.gov The structural similarity suggests that this compound could also exhibit inhibitory activity against CDKs, making it a candidate for investigation in cancer and other proliferative diseases.

Lipoxygenase Inhibition: Benzamide derivatives containing a 1,3,4-thiadiazole (B1197879) ring, another five-membered nitrogen-containing heterocycle similar to tetrazole, have been evaluated as lipoxygenase inhibitors with potential anticancer activity. brieflands.com This suggests that the tetrazole moiety in this compound may confer the ability to inhibit enzymes involved in inflammatory pathways, which are often dysregulated in cancer.

Alpha-Amylase Inhibition: Hybrid molecules containing both pyrazole (B372694) and tetrazole rings have been shown to be potent inhibitors of alpha-amylase, an enzyme involved in carbohydrate metabolism. mdpi.com This opens up the possibility of investigating this compound for its potential as an antidiabetic agent.

Receptor Modulation:

Transforming Growth Factor-beta (TGF-β) Type I Receptor (ALK5) Inhibition: A compound featuring a pyridine and benzamide structure, 4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide (GW788388), is a potent and selective inhibitor of the ALK5 receptor. nih.gov This receptor is implicated in fibrotic diseases, suggesting a potential therapeutic avenue for this compound in conditions such as renal and hepatic fibrosis.

Antiallergic Activity:

A series of N-(1H-tetrazol-5-yl)-2-pyridinecarboxamides has been evaluated for antiallergic properties. nih.gov The study revealed that the N-tetrazolylcarbamoyl group at the 2-position of the pyridine ring is crucial for activity. nih.gov Although the substitution pattern in this compound is different, the presence of both the tetrazole and pyridine moieties suggests that its potential as an antiallergic agent should be explored.

Table of Potential Biological Activities and Supporting Evidence:

| Potential Biological Avenue | Key Structural Moiety | Supporting Evidence from Related Compounds | Potential Therapeutic Area |

| Antimicrobial Activity | Pyridine, Benzamide | N-pyridin-3-yl-benzenesulfonamide showed activity against Gram-positive and Gram-negative bacteria. researchgate.net | Infectious Diseases |

| Antifungal Activity | Benzamide, Tetrazole (analogy to 1,2,4-oxadiazole) | Benzamides with pyridine-linked 1,2,4-oxadiazoles showed good fungicidal activity. mdpi.com | Mycology |

| CDK7 Inhibition | Pyridine, Benzamide | N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide derivatives are potent CDK7 inhibitors. nih.gov | Oncology, Polycystic Kidney Disease |

| Lipoxygenase Inhibition | Benzamide, Tetrazole (analogy to 1,3,4-thiadiazole) | N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives act as lipoxygenase inhibitors. brieflands.com | Cancer, Inflammatory Disorders |

| Alpha-Amylase Inhibition | Tetrazole (in hybrid structures) | Hybrid pyrazole–tetrazole compounds are potent alpha-amylase inhibitors. mdpi.com | Diabetes |

| ALK5 Receptor Inhibition | Pyridine, Benzamide | A potent and selective ALK5 inhibitor contains pyridine and benzamide structures. nih.gov | Fibrotic Diseases |

| Antiallergic Activity | Pyridine, Tetrazole | N-(1H-tetrazol-5-yl)-2-pyridinecarboxamides exhibit antiallergic properties. nih.gov | Allergy and Immunology |

Structure Activity Relationship Sar Studies of N Pyridin 3 Yl 2 1h Tetrazol 1 Yl Benzamide Derivatives

Design Principles for SAR Investigations

The pyridine (B92270) ring is a common feature in many biologically active compounds, offering opportunities for hydrogen bonding and aromatic interactions. Systematic modifications to this ring are crucial for probing its role in target binding. Key modifications would include:

Positional Isomerism: Moving the nitrogen atom within the pyridine ring (e.g., to the 2- or 4-position) can significantly alter the molecule's electronic distribution and hydrogen bonding capabilities, thereby affecting its interaction with a biological target.

Substitution: Introducing a variety of substituents (e.g., electron-donating groups like methyl or methoxy (B1213986), and electron-withdrawing groups like halogens or nitro groups) at different positions on the pyridine ring can modulate its electronic properties and steric profile. The table below illustrates a hypothetical SAR study based on pyridine ring substitutions.

| Compound ID | R1 | R2 | R3 | R4 | Biological Activity (IC₅₀, µM) |

| 1a | H | H | H | H | 1.5 |

| 1b | 4-CH₃ | H | H | H | 0.8 |

| 1c | 5-Cl | H | H | H | 2.1 |

| 1d | 6-OCH₃ | H | H | H | 1.2 |

| 1e | H | 4-F | H | H | 1.9 |

Amide Bond Modification: Replacement of the amide bond with bioisosteres such as a reverse amide, ester, or alkene could explore the importance of the hydrogen bond donor and acceptor properties of the amide group.

Phenyl Ring Substitution: Introducing substituents on the benzamide (B126) phenyl ring can impact steric and electronic properties. For instance, substituents ortho to the amide linkage can force a twisted conformation, which may be beneficial or detrimental to activity.

The following table presents hypothetical data from modifications to the benzamide linker and its phenyl ring.

| Compound ID | Linker Modification | Phenyl Substituent | Biological Activity (EC₅₀, nM) |

| 2a | -CONH- | H | 50 |

| 2b | -NHCO- (reverse amide) | H | 120 |

| 2c | -CH=CH- | H | >1000 |

| 2d | -CONH- | 4-F | 35 |

| 2e | -CONH- | 3-CH₃ | 65 |

The tetrazole ring is often used as a bioisostere for a carboxylic acid group, offering a similar acidic character but with improved metabolic stability and bioavailability. researchgate.net Probing its role involves:

Isomeric Variation: The position of attachment of the tetrazole ring to the phenyl group (e.g., 1H-tetrazol-1-yl vs. 1H-tetrazol-5-yl) can alter the vector and presentation of this moiety. nih.gov

Bioisosteric Replacement: Replacing the tetrazole with other acidic functional groups like a carboxylic acid, a sulfonamide, or other heterocyclic rings can help to understand the importance of its specific electronic and structural features.

A hypothetical SAR table for modifications of the tetrazole moiety is shown below.

| Compound ID | Moiety | Position on Phenyl Ring | pKa | Biological Activity (Ki, nM) |

| 3a | 1H-tetrazol-1-yl | 2 | 4.9 | 25 |

| 3b | 1H-tetrazol-5-yl | 2 | 4.7 | 40 |

| 3c | -COOH | 2 | 4.2 | 80 |

| 3d | -SO₂NH₂ | 2 | 10.2 | 500 |

Elucidation of Key Structural Features for Biological Interaction

Through systematic SAR studies, the key structural features necessary for potent biological interaction can be identified. This involves pinpointing the essential pharmacophoric elements and understanding the influence of the molecule's three-dimensional structure.

A pharmacophore model for N-(pyridin-3-yl)-2-(1H-tetrazol-1-yl)benzamide derivatives would likely consist of a set of essential features derived from SAR data. nih.govdovepress.com These features represent the key interaction points between the ligand and its biological target. Based on the core structure, a hypothetical pharmacophore model might include:

A Hydrogen Bond Acceptor: The nitrogen atom of the pyridine ring.

An Aromatic/Hydrophobic Region: The central benzamide phenyl ring.

A Hydrogen Bond Donor/Acceptor: The amide linkage.

A Hydrogen Bond Acceptor/Anionic Center: The tetrazole ring.

An Aromatic/Hydrophobic Region: The tetrazole-bearing phenyl ring.

Pharmacophore modeling can be used to generate a 3D representation of these essential features, which can then be used for virtual screening to identify novel, structurally diverse compounds with the potential for similar biological activity. rsc.org

The three-dimensional arrangement of a molecule is critical for its biological activity. For derivatives of this compound, several factors can influence stereochemistry and conformational preferences:

Rotatable Bonds: The molecule possesses several rotatable bonds, particularly around the amide linkage and the bonds connecting the rings. The preferred conformation can be influenced by intramolecular hydrogen bonding and steric hindrance from substituents. nih.govrsc.org

Chirality: The introduction of chiral centers, for instance, through substitution on the pyridine or phenyl rings with a chiral group, would necessitate the separation and individual testing of enantiomers, as they often exhibit different biological activities and pharmacokinetic profiles.

Conformational Restriction: Introducing cyclic constraints or bulky groups can lock the molecule into a specific conformation. If this conformation matches the bioactive conformation, a significant increase in potency can be observed.

Computational modeling can be employed to predict the low-energy conformations of these derivatives, and these predictions can be correlated with experimental biological data to understand the preferred binding conformation. nih.gov The study of different crystalline forms (polymorphs) can also provide insight into the accessible conformational landscape of these molecules. nih.gov

No Publicly Available Research Found for this compound

Following a comprehensive and targeted search for scientific literature, no specific research articles, datasets, or detailed studies focusing on the chemical compound This compound and its derivatives were identified in the public domain. As a result, the creation of a detailed, scientifically accurate article based on the provided outline is not possible at this time.

The requested article structure necessitated in-depth information on the following aspects of this compound:

Structure-Activity Relationship (SAR) Studies of its Derivatives: This would require published research where various analogs of the parent compound have been synthesized and their biological activities compared.

Impact of Electronic and Steric Properties on Interaction Potency: This level of detail is typically found in medicinal chemistry or pharmacology papers that perform quantitative structure-activity relationship (QSAR) studies or molecular modeling.

Correlation of Structural Data with Biological Observations: This would involve access to raw or analyzed data from biological assays, which is proprietary until published.

Statistical Analysis of SAR Data: Such analysis is contingent on the existence of a dataset of compounds and their corresponding activities.

Visualization and Interpretation of SAR Trends: This is a component of research papers that discuss the findings of SAR studies.

Lead Optimization Strategies Guided by SAR: This information would be present in drug discovery literature detailing efforts to improve the properties of a lead compound.

The absence of such specific information for this compound prevents the generation of a factually accurate and verifiable article as per the user's instructions. While searches did yield information on related but structurally distinct compounds containing pyridine, tetrazole, or benzamide moieties, the strict requirement to focus solely on the specified compound and its derivatives could not be met.

It is possible that research on this compound exists but is proprietary, unpublished, or part of ongoing confidential drug discovery programs. Until such research is made publicly available, a detailed scientific article as outlined cannot be responsibly generated without resorting to speculation or fabrication, which would violate the core principles of scientific accuracy.

Lead Optimization Strategies Guided by SAR

Designing Analogs with Modulated Interaction Profiles

The design of analogs with modulated interaction profiles for a lead compound like this compound would systematically explore modifications to its three main structural components: the pyridinyl ring, the benzamide core, and the tetrazolylphenyl moiety. The goal of these modifications is to enhance potency, selectivity, and pharmacokinetic properties by optimizing the compound's interactions with its biological target. The following discussion is based on the findings from the SAR studies of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives as GPR35 agonists, providing a valuable surrogate for understanding the potential SAR of the target compound. nih.govnih.gov

Modifications of the Benzoyl Moiety

In the study of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, the benzoyl moiety was found to be a critical determinant of agonist potency at GPR35. nih.govnih.gov Introducing various substituents on the phenyl ring of the benzoyl group led to significant changes in activity.

Initial explorations showed that an unsubstituted benzoyl group resulted in moderate potency. The introduction of a methoxy group at the 4-position of the benzoyl ring generally led to an improvement in activity. Further modifications with other electron-donating and electron-withdrawing groups at different positions provided insights into the electronic and steric requirements for optimal receptor binding. For instance, the combination of a 2-fluoro and a 4-methoxy substituent on the benzoyl ring resulted in one of the most potent compounds in the series. nih.gov This suggests that a specific combination of electronic and steric factors in this region is crucial for enhancing the interaction with the target protein.

| Compound | Benzoyl Ring Substituent | EC50 (µM) |

|---|---|---|

| 1 | 4-Methoxy | 0.059 |

| 2 | 2-Fluoro-4-methoxy | 0.041 |

| 3 | Unsubstituted | >10 |

| 4 | 4-Chloro | 0.12 |

| 5 | 4-Methyl | 0.25 |

Modifications of the Phenyl Ring Bearing the Tetrazole

The phenyl ring to which the tetrazole is attached also presents a key area for modification. In the GPR35 agonist series, this was an aniline-derived phenyl ring. The introduction of a bromine atom at the 5-position of this ring (para to the amide nitrogen) consistently led to a significant increase in potency. nih.govnih.gov This highlights the importance of a bulky, lipophilic, and electron-withdrawing group at this position for favorable interactions within the receptor's binding pocket.

The data suggests that this position can tolerate a variety of substituents, and that the nature of the substituent can be fine-tuned to modulate the interaction profile. For example, replacing the bromine with other halogens or small alkyl groups could be explored to further optimize the hydrophobic and electronic interactions.

| Compound | Substituent on Tetrazolyl-Phenyl Ring | Benzoyl Ring Substituent | EC50 (µM) |

|---|---|---|---|

| 6 | 5-Bromo | 4-Methoxy | 0.059 |

| 7 | Unsubstituted | 4-Methoxy | 1.2 |

| 8 | 5-Chloro | 4-Methoxy | 0.078 |

| 9 | 5-Methyl | 4-Methoxy | 0.31 |

Role of the Tetrazole Moiety

The tetrazole ring itself is a crucial pharmacophore. In the GPR35 agonist study, the introduction of the tetrazol-5-yl group was a key discovery that converted inactive precursor compounds into active ones. lookchem.com The tetrazole ring is often used in medicinal chemistry as a bioisostere for a carboxylic acid group, as it is acidic and can participate in similar interactions, such as hydrogen bonding and ionic interactions, but with improved metabolic stability and oral bioavailability.

In the context of designing analogs of this compound, the linkage of the tetrazole via a nitrogen atom (1H-tetrazol-1-yl) versus a carbon atom (1H-tetrazol-5-yl) would significantly alter the geometry and electronic properties of the molecule. Further exploration could involve synthesizing the regioisomeric 2H-tetrazol-2-yl analog to probe the importance of the nitrogen positioning within the tetrazole ring for target interaction.

By systematically applying these modification strategies, new analogs of this compound could be designed with the aim of achieving a more desirable biological and pharmacokinetic profile. The insights gained from the closely related N-[2-(1H-tetrazol-5-yl)phenyl]benzamide series provide a robust starting point for such a medicinal chemistry campaign.

Advanced Research Methodologies and Future Perspectives for N Pyridin 3 Yl 2 1h Tetrazol 1 Yl Benzamide

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) have become pivotal in modern drug discovery, offering powerful tools for designing new molecules and optimizing their properties. nih.govresearchgate.net These technologies leverage vast datasets to build predictive models that can significantly shorten the drug development timeline and reduce costs.

Predictive Modeling for Novel N-(pyridin-3-yl)-2-(1H-tetrazol-1-yl)benzamide Derivatives

These models are trained on datasets containing structural information and corresponding experimental data from existing analogs. By analyzing how modifications to the pyridine (B92270), tetrazole, or benzamide (B126) moieties affect target affinity and selectivity, the models can identify key molecular features. This allows for the in silico screening of vast virtual libraries of potential derivatives, prioritizing those with the highest predicted potency and most favorable drug-like properties for synthesis.

Table 1: Example of a Predictive QSAR Model for this compound Derivatives

| Derivative | Modification | Predicted IC₅₀ (nM) | Predicted Lipophilicity (LogP) | Predicted Solubility (mg/L) |

|---|---|---|---|---|

| Parent Compound | None | 50.0 | 3.5 | 15.0 |

| Derivative A | 5-fluoro-pyridin-3-yl | 25.5 | 3.7 | 12.5 |

| Derivative B | 4-chloro-benzamide | 42.1 | 4.1 | 8.0 |

| Derivative C | 2-methyl-tetrazol-1-yl | 75.3 | 3.6 | 18.2 |

Note: The data in this table is illustrative and represents the type of output generated by predictive models to guide the selection of candidate molecules for synthesis.

Automated Synthesis Planning and Optimization

Once promising derivatives are identified, AI can assist in planning their synthesis. springernature.com Automated synthesis platforms use algorithms to devise the most efficient retrosynthetic pathways, breaking down complex molecules into simpler, commercially available starting materials. ucla.edu This approach can uncover novel synthetic routes that may not be obvious to a human chemist and can be integrated with robotic systems for high-throughput synthesis and optimization. springernature.comucla.edu For this compound derivatives, this means faster production of the prioritized compounds, enabling rapid experimental validation of the predictive models.

Advanced Characterization Techniques for Complex Biological Interactions

Understanding precisely how a compound interacts with its biological target is crucial for rational drug design. Advanced analytical techniques provide atomic-level insights into these interactions, guiding further optimization.

Cryo-EM and X-ray Crystallography for Ligand-Target Complex Resolution

Cryo-electron microscopy (cryo-EM) and X-ray crystallography are the leading techniques for determining the three-dimensional structure of protein-ligand complexes at atomic or near-atomic resolution. jeolusa.comcreative-biostructure.com While X-ray crystallography has historically been the standard, it requires the formation of high-quality crystals, which can be a significant bottleneck, especially for large or flexible proteins. jeolusa.commigrationletters.com

Cryo-EM has emerged as a powerful alternative that does not require crystallization, allowing for the study of proteins in a near-native state. jeolusa.comfrontiersin.org This is particularly advantageous for large, dynamic complexes or membrane proteins, which are often challenging to crystallize. creative-biostructure.comfrontiersin.org For this compound, solving the structure of its complex with a target protein using either technique would reveal the precise binding mode. This information is invaluable, as it allows medicinal chemists to visualize the key hydrogen bonds, hydrophobic interactions, and other forces that govern binding, enabling the design of new derivatives with improved affinity and specificity. researchgate.net

Advanced NMR Spectroscopy for Interaction Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for characterizing ligand-target interactions directly in solution. duke.edu Techniques like Chemical Shift Perturbation (CSP) mapping can identify the specific amino acid residues in a protein that are affected upon binding of this compound. duke.edu By monitoring changes in the NMR signals of an isotopically labeled protein as the compound is added, researchers can map the binding interface. This method is particularly useful for studying weaker interactions and can provide information on the dynamics of the protein-ligand complex. duke.edu

Proteomics Approaches for Off-Target Profiling (Preclinical Context)

A critical aspect of preclinical drug development is ensuring a compound's selectivity and identifying any potential off-target interactions that could lead to adverse effects. nih.gov Modern proteomics-based platforms offer a comprehensive way to profile these interactions. nih.govresearchgate.net

One such approach involves creating a "selected off-target proteome" (SOTP), a panel of proteins chosen based on genetic and pharmacological evidence for their potential to cause adverse reactions. nih.govresearchgate.net In this method, human cell lines that collectively express a high percentage of these SOTP proteins are treated with the compound of interest, such as this compound. nih.govresearchgate.net High-resolution mass spectrometry is then used to quantify changes in the abundance of thousands of proteins. nih.gov This allows for a broad, unbiased assessment of the compound's selectivity and can reveal unexpected interactions that would be missed by traditional screening panels. researchgate.netsafetypharmacology.org

Table 2: Illustrative Proteomics Data for Off-Target Profiling

| Protein Target | Function | Fold Change in Abundance (Treated vs. Control) | Potential Implication |

|---|---|---|---|

| On-Target Protein X | Disease-related kinase | -10.5 | Desired therapeutic effect |

| Off-Target Protein Y | Ion channel | -1.2 | No significant change |

Note: This table provides a simplified, hypothetical example of data from a proteomics experiment to identify potential off-target effects.

Exploration of Emerging Biological Targets and Pathways

The benzamide and tetrazole moieties are considered privileged scaffolds in medicinal chemistry, known to interact with a wide array of biological targets. For this compound, this structural combination suggests a potential for activities beyond its initial design parameters. Future research is progressively aimed at unlocking this latent therapeutic potential by exploring novel molecular interactions and cellular pathways.

Diversifying the Scope of Molecular Investigations

While the primary targets of this compound are the focus of initial studies, its constituent parts hint at a broader pharmacological profile. The N-(pyridin-3-yl)benzamide substructure, for instance, is found in molecules that modulate the human vanilloid receptor 1 (TRPV1), a key player in pain and inflammation pathways. researchgate.netnih.gov High-throughput screening has identified N-pyridyl-benzamides as agonists of the human TRPV1 receptor. nih.gov This suggests that this compound could be investigated for similar activity.

Furthermore, related benzamide structures have shown potential as melanin-concentrating hormone 1 receptor (MCH1R) antagonists and have been explored for antimicrobial and antiparasitic properties. researchgate.net The tetrazole ring, widely used as a bioisostere for a carboxylic acid group, enhances metabolic stability and lipophilicity, which can significantly alter a compound's interaction with various targets. beilstein-journals.orgresearchgate.net This bioisosteric replacement can open doors to new therapeutic areas, including oncology, where related structures have shown promise. For example, derivatives have been investigated as inhibitors of RET kinase, a driver in certain cancers. nih.gov Future investigations should therefore systematically screen this compound against a diverse panel of receptors, enzymes, and ion channels to uncover novel therapeutic applications.

| Potential Target Class | Specific Example(s) | Rationale based on Structural Analogs |

| Ion Channels | TRPV1 | The N-pyridin-3-yl-benzamide scaffold is a known modulator of this receptor. researchgate.netnih.gov |

| GPCRs | MCH1R | Benzamide derivatives have shown antagonistic activity at this receptor. researchgate.net |

| Kinases | RET Kinase | Pyridine-containing benzamides have been developed as potent RET kinase inhibitors. nih.gov |

| Infectious Disease Targets | Various | The broader benzamide class has demonstrated antibacterial, antifungal, and trypanocidal activity. researchgate.net |

Adapting this compound Scaffolds for New Research Paradigms

The chemical scaffold of this compound is ripe for modification to explore new biological questions. By systematically altering its three key components—the pyridine ring, the central benzamide core, and the tetrazole group—researchers can generate libraries of analogs designed to probe specific biological systems or to develop tool compounds for validating new drug targets.

For instance, bioisosteric replacement of the tetrazole with other acidic functional groups or replacing the pyridine ring with other heterocycles could fine-tune the molecule's activity and selectivity. A series of novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole were designed and synthesized to find pesticides with high biological activity. nih.gov Similarly, modifying the substitution pattern on the benzamide's phenyl ring can alter the molecule's conformation and interaction with target proteins. Such structural modifications are instrumental in shifting the compound's activity towards new targets, potentially in fields like oncology or immunology, where immune checkpoint proteins like TIM-3 are being explored as targets for similar complex heterocyclic molecules. nih.gov

Methodological Challenges and Opportunities in Tetrazole-Benzamide Research

The development of complex molecules like this compound is accompanied by specific methodological hurdles. Overcoming these challenges presents significant opportunities for innovation in synthetic chemistry, preclinical modeling, and computational science.

Overcoming Synthetic Hurdles for Complex Analogs

The synthesis of tetrazole-containing compounds can be challenging. Traditionally, tetrazoles are formed from nitriles in the later stages of a synthetic sequence. beilstein-journals.orgresearchgate.net This can be problematic if the required reaction conditions are not compatible with other functional groups in a complex molecule. A key opportunity lies in developing novel synthetic strategies, such as using diversely protected tetrazole aldehydes as building blocks in multicomponent reactions. beilstein-journals.org This approach allows for the early incorporation of the tetrazole moiety and facilitates the rapid generation of diverse and complex drug-like molecules. researchgate.net

Furthermore, the coupling of the tetrazole-bearing benzoyl group with 3-aminopyridine (B143674) requires carefully optimized conditions to achieve high yields and purity, as seen in the synthesis of related amide derivatives. frontiersin.org The development of more robust and efficient catalytic methods for amide bond formation will be crucial for synthesizing a wide range of analogs for structure-activity relationship (SAR) studies.

Developing More Predictive Preclinical Models

A significant challenge in drug discovery is the translation of in vitro findings to in vivo efficacy. For compounds like this compound, there is a need to move beyond simple cell-line-based assays (such as those using HepG2 or A549 cells) towards more complex and predictive preclinical models. researchgate.netfrontiersin.org

Opportunities for advancement include the use of 3D organoid cultures and patient-derived xenograft (PDX) models that more accurately recapitulate the microenvironment of human tissues and diseases. For neuro-targeted research, models involving induced pluripotent stem cell (iPSC)-derived neurons could provide more relevant insights into a compound's efficacy and potential neurotoxicity. Furthermore, developing sophisticated biomarker strategies alongside these models will be essential to measure target engagement and downstream biological effects, thereby increasing the predictive power of preclinical studies.

Advancing Computational Tools for Accurate Biological Simulation

Computational chemistry offers powerful tools for accelerating the drug discovery process. For this compound, techniques like molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations can predict how the molecule interacts with potential targets and guide the design of more potent and selective analogs. nih.govmdpi.com